molecular formula C49H56ClN9O7 B1383972 Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl CAS No. 201928-98-5

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl

Cat. No.: B1383972
CAS No.: 201928-98-5
M. Wt: 918.5 g/mol
InChI Key: LTGJIVHMTLXCAK-HKDYZXNSSA-N
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Description

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is a fluorogenic substrate for Cathepsin D, a lysosomal aspartyl protease. Cathepsin D plays a crucial role in degrading and activating intracellular proteins, including hormones, enzyme precursors, and growth factors. Overexpression of Cathepsin D in tumors is associated with metastasis and is considered a marker of poor prognosis in breast cancer .

Biochemical Analysis

Biochemical Properties

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl plays a crucial role in biochemical reactions as a fluorogenic substrate for cathepsin D. When cathepsin D cleaves this substrate, it releases free fluorescent 4-Methoxy-β-naphthylamine (4MbNA), which can be detected by its excitation at approximately 335 nm and emission at approximately 410 nm . This property makes this compound an essential tool for quantifying cathepsin D activity in various biological samples. The interaction between this compound and cathepsin D is specific and allows for precise measurement of enzyme activity.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for cathepsin D. Cathepsin D is involved in the degradation of intracellular proteins, which is critical for maintaining cellular homeostasis. Overexpression of cathepsin D, as detected using this compound, has been linked to tumor metastasis and is considered a marker of poor prognosis in breast cancer . The compound’s ability to measure cathepsin D activity helps researchers understand its role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin D, resulting in the release of fluorescent 4MbNA. This cleavage occurs at specific peptide bonds within the substrate, allowing for the quantification of cathepsin D activity . The binding interaction between this compound and cathepsin D is highly specific, ensuring accurate measurement of enzyme activity. This specificity is crucial for studying the enzyme’s role in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is typically stored at temperatures below -15°C to maintain its stability . Over time, degradation of the compound may occur, potentially affecting its ability to accurately measure cathepsin D activity. Long-term studies using this compound have shown that it remains effective for quantifying enzyme activity, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound effectively measures cathepsin D activity without causing adverse effects. At high doses, there may be toxic or adverse effects, although specific studies on dosage thresholds and toxicity are limited . Researchers must carefully determine the appropriate dosage to ensure accurate and safe use of the compound in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and activation. Cathepsin D, the enzyme that interacts with this compound, plays a role in the lysosomal degradation of proteins, which is essential for cellular metabolism and homeostasis . The interaction between this compound and cathepsin D provides insights into the enzyme’s role in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with cathepsin D. The compound’s localization and accumulation are influenced by the presence of cathepsin D, which is primarily found in lysosomes . This distribution pattern is crucial for accurately measuring enzyme activity in specific cellular compartments.

Subcellular Localization

This compound is primarily localized in lysosomes, where it interacts with cathepsin D. The subcellular localization of this compound is essential for its function as a substrate for cathepsin D, allowing for precise measurement of enzyme activity within lysosomal compartments . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches the appropriate cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl primarily undergoes hydrolysis reactions catalyzed by Cathepsin D. The hydrolysis of the peptide bond releases free fluorescent 4-Methoxy-β-naphthylamine (4MβNA), which can be quantified by its fluorescence properties .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of Cathepsin D and is typically carried out in a buffered aqueous solution at an optimal pH for enzyme activity. The reaction conditions include maintaining the temperature at 37°C to mimic physiological conditions .

Major Products

The major product formed from the hydrolysis of this compound is 4-Methoxy-β-naphthylamine, which exhibits fluorescence with excitation at 335-350 nm and emission at 410-440 nm .

Scientific Research Applications

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is widely used in scientific research for the colorimetric or fluorometric determination of Cathepsin D activity. Its applications span various fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is unique due to its high specificity for Cathepsin D and its ability to produce a fluorescent signal upon hydrolysis. This makes it a valuable tool for studying Cathepsin D activity in various research and clinical settings .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55N9O7.ClH/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34;/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52);1H/t38-,39-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGJIVHMTLXCAK-HKDYZXNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H56ClN9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201928-98-5
Record name 201928-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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